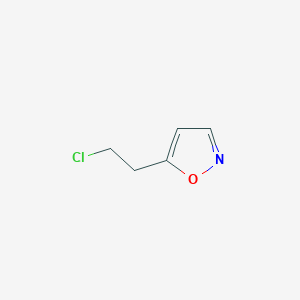![molecular formula C9H17NO B12863854 (3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole](/img/structure/B12863854.png)
(3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazoles, including (3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole, can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to disubstituted isoxazoles .
Industrial Production Methods: Industrial production of isoxazoles often involves the use of efficient, one-pot approaches. For instance, the use of tert-butyl nitrite or isoamyl nitrite enables the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions . This method is advantageous due to its high regioselectivity and wide scope.
Chemical Reactions Analysis
Types of Reactions: Isoxazoles, including (3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole, undergo various types of reactions such as oxidation, reduction, and substitution. For example, the reaction of isoxazoles with sodium azide provides 3,5-bis(het)arylisoxazoles in high yields .
Common Reagents and Conditions: Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, sodium azide, and CuCl. Reaction conditions often involve moderate temperatures and the presence of catalysts such as AuCl3 and CuCl .
Major Products: The major products formed from these reactions are typically substituted isoxazoles, which can be further functionalized for various applications .
Scientific Research Applications
Chemistry: In chemistry, isoxazoles are used as building blocks for the synthesis of more complex molecules. They are valuable in the development of new synthetic strategies and the design of new derivatives with promising biological activities .
Biology and Medicine: Isoxazoles exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . These activities make them important in medicinal chemistry for the development of clinically viable drugs.
Industry: In the industrial sector, isoxazoles are used in the production of pharmaceuticals and agrochemicals. Their ability to act as intermediates in the synthesis of various compounds makes them valuable in industrial applications .
Mechanism of Action
The mechanism of action of isoxazoles involves their interaction with specific molecular targets and pathways. For instance, some isoxazoles act as COX-2 inhibitors, while others function as neurotransmitter agonists . The presence of the labile N-O bond in the isoxazole ring allows for various transformations, contributing to their diverse biological activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole include other isoxazole derivatives such as 3,5-disubstituted isoxazoles, 1,2-azoles, and 2,1-benzisoxazoles .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The substitution of various groups on the isoxazole ring imparts different activities, making each derivative unique in its properties and applications .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(3aS,6S,6aR)-3,3,6-trimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazole |
InChI |
InChI=1S/C9H17NO/c1-6-4-5-7-8(6)10-11-9(7,2)3/h6-8,10H,4-5H2,1-3H3/t6-,7-,8+/m0/s1 |
InChI Key |
IGFNTDFSJHPJKU-BIIVOSGPSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1NOC2(C)C |
Canonical SMILES |
CC1CCC2C1NOC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/structure/B12863775.png)
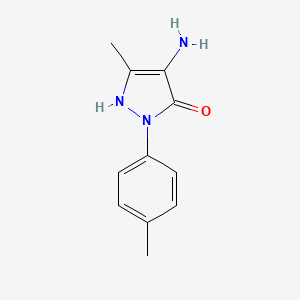

![1-(4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12863807.png)
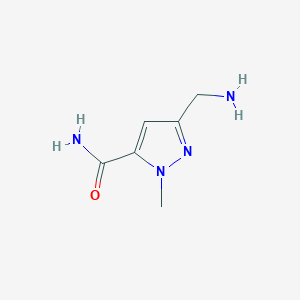
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide](/img/structure/B12863823.png)
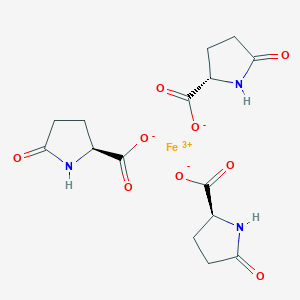
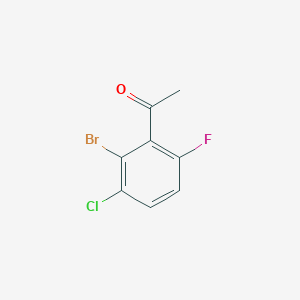

![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide](/img/structure/B12863861.png)
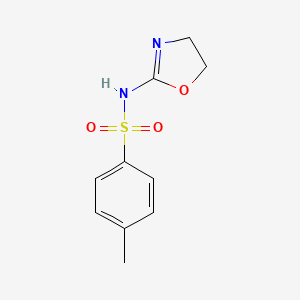
![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12863866.png)
![1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone](/img/structure/B12863871.png)
